molecular formula C10H14N2O2 B1411805 N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide CAS No. 1697749-95-3

N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide

Cat. No.: B1411805
CAS No.: 1697749-95-3
M. Wt: 194.23 g/mol
InChI Key: LZDMHIHGUFXXLL-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide is an organic compound with a complex structure that includes an aminoethyl group, a hydroxy group, and a methyl group attached to a benzamide core

Scientific Research Applications

1. Synthesis and Characterization

  • The compound has been synthesized and characterized through various spectroscopic methods and elemental analysis. It features an N,O-bidentate directing group, potentially useful for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

2. Adsorption and Removal of Heavy Metals

  • N-(2-Aminoethyl)-4-Hydroxy-2-Methylbenzamide derivatives have been used to create composite materials for the removal of Ni(II) from aqueous solutions, exhibiting high removal efficiency and offering potential applications in environmental remediation (N. Rahman & M. Nasir, 2019).

3. Antimicrobial Activity

  • Certain derivatives have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in developing new antimicrobial agents (Iveta Zadrazilova et al., 2015).

4. Electrochemical Oxidation and Antioxidant Activity

  • Amino-substituted derivatives exhibit powerful antioxidant properties, with electrochemical oxidation mechanisms playing a crucial role in free radical scavenging. This suggests potential applications in the development of new antioxidants (I. Jovanović et al., 2020).

5. Coordination Chemistry and Metal Complex Formation

  • The compound shows versatile coordination modes with metals, depending on reaction conditions. This unusual metal coordination chemistry opens doors to exploring new metal-ligand interactions for various applications (J. McGinley et al., 2009).

6. Polymer Synthesis

  • Novel aromatic polyimides have been synthesized using derivatives of this compound, indicating applications in materials science for developing new polymers with specific properties (M. Butt et al., 2005).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide typically involves the reaction of 4-hydroxy-2-methylbenzoic acid with ethylenediamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often

Properties

IUPAC Name

N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-6-8(13)2-3-9(7)10(14)12-5-4-11/h2-3,6,13H,4-5,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDMHIHGUFXXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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